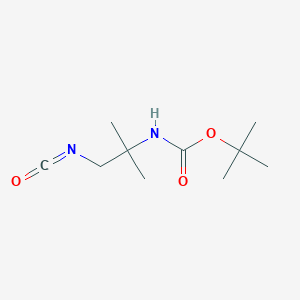
tert-butyl N-(1-isocyanato-2-methylpropan-2-yl)carbamate
Vue d'ensemble
Description
Tert-butyl N-(1-isocyanato-2-methylpropan-2-yl)carbamate (also known as isocyanate tert-butyl carbamate) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a low boiling point and a low vapor pressure. It is a versatile compound that can be used as a catalyst, a solvent, a reagent, and an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-isocyanato-2-methylpropan-2-yl)carbamate is not well understood. However, it is known that the compound is capable of reacting with a variety of organic compounds and can act as a catalyst in certain reactions. It is also known that the compound can form reactive intermediates which can then be used to synthesize other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. The compound is known to be toxic when inhaled and can cause irritation to the eyes, skin, and respiratory tract. It is also known to be a mild skin irritant and can cause dermatitis if it comes in contact with the skin for extended periods of time.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl N-(1-isocyanato-2-methylpropan-2-yl)carbamate in laboratory experiments include its low cost, low toxicity, and its ability to act as a catalyst in certain reactions. Its low toxicity makes it suitable for use in a variety of laboratory experiments. However, it is important to note that the compound is flammable and should be handled with caution.
Orientations Futures
The potential future directions for tert-butyl N-(1-isocyanato-2-methylpropan-2-yl)carbamate include further research into its mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research may be conducted into its potential toxicity and its potential use as a catalyst in the synthesis of polymers, resins, and other materials. Finally, further research may be conducted into its potential use as a solvent for organic reactions.
Méthodes De Synthèse
Tert-butyl N-(1-isocyanato-2-methylpropan-2-yl)carbamate can be synthesized by a variety of methods. One of the most common methods is the reaction of tert-butyl isocyanate with 2-methylpropan-2-ol in the presence of a base such as sodium hydroxide. This reaction yields the desired product in high yields and can be scaled up for industrial production.
Applications De Recherche Scientifique
Tert-butyl N-(1-isocyanato-2-methylpropan-2-yl)carbamate is widely used in scientific research due to its unique properties. It has been used as a catalyst in the synthesis of pharmaceuticals, as a solvent for organic reactions, and as a reagent in the synthesis of other organic compounds. It is also used as an intermediate in the synthesis of polymers, resins, and other materials.
Propriétés
IUPAC Name |
tert-butyl N-(1-isocyanato-2-methylpropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4,5)6-11-7-13/h6H2,1-5H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTWMOJBXOUGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147256 | |
| Record name | Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169954-70-5 | |
| Record name | Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169954-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (2-isocyanato-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501147256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B6596942.png)
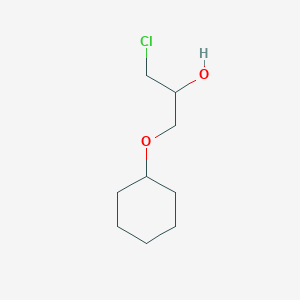

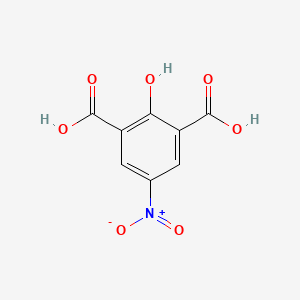
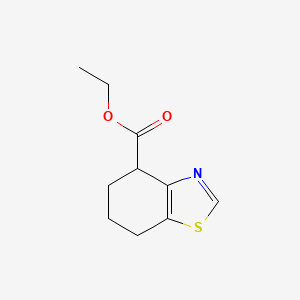


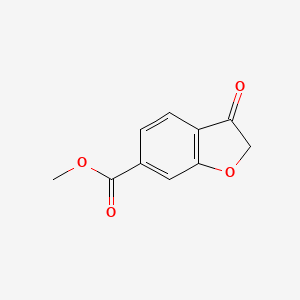

![6-bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6597023.png)

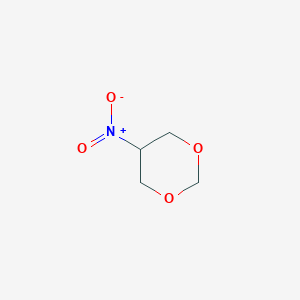
![tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate](/img/structure/B6597037.png)
